molecular formula C14H12N2O2S B2396044 N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 921543-64-8

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No. B2396044
CAS RN: 921543-64-8
M. Wt: 272.32
InChI Key: ORQWKFHWVCSJMM-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, also known as MITC, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MITC is a heterocyclic organic compound that belongs to the class of indolin-2-ones. It has a molecular formula of C15H11N2O2S and a molecular weight of 293.33 g/mol.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide in laboratory experiments is its relatively simple synthesis process and low cost. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways could provide insights into its potential use in the treatment of other diseases. Finally, the development of more efficient synthesis methods could make it a more viable candidate for drug development.

Synthesis Methods

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves the reaction of 2-aminoacetophenone with 2-thiophenecarboxylic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to form this compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has been found to exhibit a range of biological activities that make it a promising candidate for various scientific applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWKFHWVCSJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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